molecular formula C21H16ClN3O3S B11212639 3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11212639
M. Wt: 425.9 g/mol
InChI Key: BGBZWEUGRNHMMZ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the chlorophenyl, furan, and sulfanylidene moieties adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan Moiety: The furan moiety can be attached through a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable base.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be investigated for its potential therapeutic effects in treating diseases such as cancer, infections, or inflammatory conditions.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be compared with other similar compounds such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib or erlotinib, which are used as anticancer agents.

    Furan Derivatives: Compounds containing a furan ring, such as furan-2-carboxylic acid or furan-3-carboxaldehyde, which are used in organic synthesis.

    Sulfur-Containing Compounds: Compounds with sulfur functional groups, such as thiourea or thioacetamide, which are used in various chemical reactions.

The uniqueness of 3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its combination of these functional groups, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H16ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h1-10H,11-12H2,(H,23,26)(H,24,29)

InChI Key

BGBZWEUGRNHMMZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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